![molecular formula C17H24N4O2S B5220903 2-mercapto-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile - 4-methylmorpholine (1:1)](/img/structure/B5220903.png)
2-mercapto-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile - 4-methylmorpholine (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azaspirocyclic compounds, including those similar to 2-mercapto-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile, often involves complex reactions such as ring expansion, cyclization, and chlorination. For instance, the synthesis of 2-azaspiro[4.6]undec-7-enes from N-tosyl-N-(3-arylpropargyl)-tethered 3-methylcyclohex-2-en-1-ols through FeCl(3)-promoted synthesis demonstrates the intricacies involved in producing azaspirocyclic rings (Yeh et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like 2-mercapto-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile is characterized by complex spiro configurations and azaspiro frameworks. Studies such as those on the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile reveal the formation of diazaspiro derivatives, showcasing the detailed structural analysis of such compounds (Khrustaleva et al., 2018).
Chemical Reactions and Properties
The chemical reactions involving azaspirocyclic compounds can lead to the formation of various derivatives with different properties. For example, the aminomethylation reaction produces diazaspiro derivatives with unique chemical structures and potential biological activities. Such reactions highlight the versatility and reactivity of the azaspiro skeleton in chemical synthesis (Aksenov et al., 2018).
Physical Properties Analysis
The physical properties of azaspirocyclic compounds, including solubility, melting points, and crystal structures, are crucial for their application in various fields. These properties are often determined through analytical techniques such as X-ray crystallography, which provides insights into the compound's stability and reactivity (Baylis et al., 1993).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for further functionalization, are key aspects of azaspirocyclic compounds. Research on the synthesis and reactivity of such compounds provides valuable information on their chemical behavior and potential applications (Yeh et al., 2012; Khrustaleva et al., 2018).
特性
IUPAC Name |
4-methylmorpholine;2-oxo-4-sulfanyl-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS.C5H11NO/c13-6-8-10(16)15-11(17)9(7-14)12(8)4-2-1-3-5-12;1-6-2-4-7-5-3-6/h8,17H,1-5H2,(H,15,16);2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMJYRQMWTZVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1.C1CCC2(CC1)C(C(=O)NC(=C2C#N)S)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[2-(1,3-benzothiazol-2-ylthio)-1,4-phenylene]bis(4-methylbenzenesulfonamide)](/img/structure/B5220831.png)
![3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5220834.png)
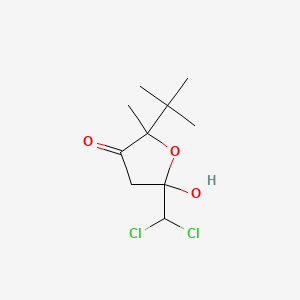
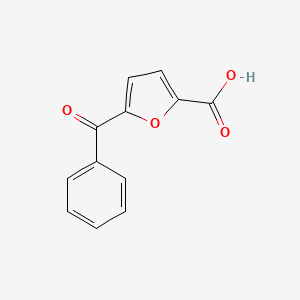
![1-(4-ethoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220861.png)
![6-nitro-2-{4-[6-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-benzimidazol-2-yl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5220880.png)
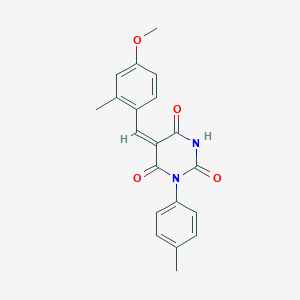
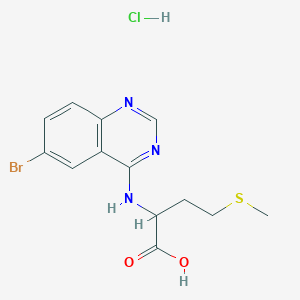
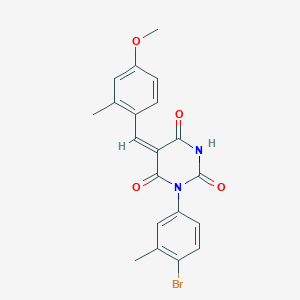
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5220896.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5220897.png)
![3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5220904.png)
![5-{4-[2-(2-allylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220911.png)
![N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide](/img/structure/B5220918.png)